REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4].C(#[N:17])C.[ClH:18].C(O)C>>[ClH:18].[NH2:17][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=[O:4] |f:2.3,4.5|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC(=CC=C1)C(F)(F)F
|
Name
|
NaN(CHO)2
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
hydrogen chloride ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)O
|
Control Type
|
AMBIENT
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 3 hr and at 70° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the insoluble material was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 48 hr
|
Duration
|
48 h
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NCC(=O)C1=CC(=CC=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |